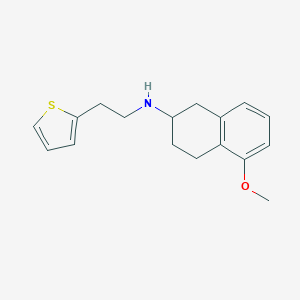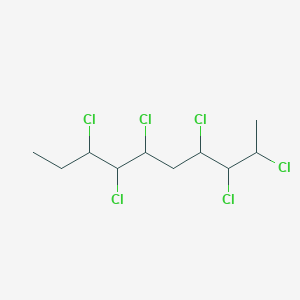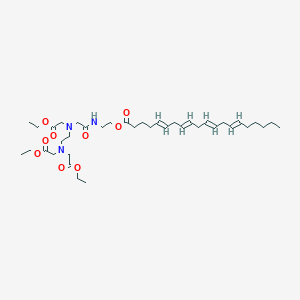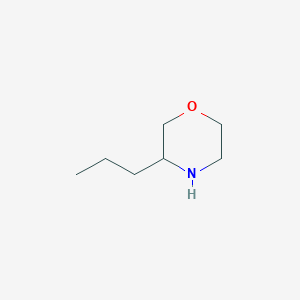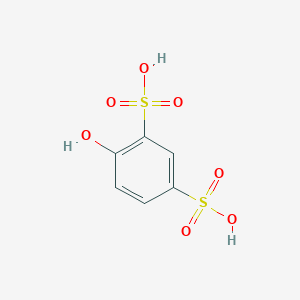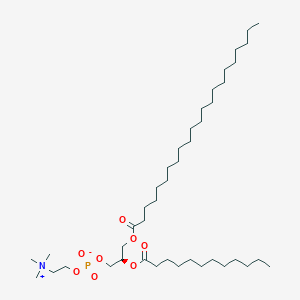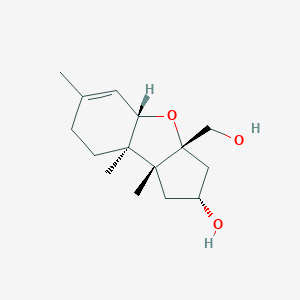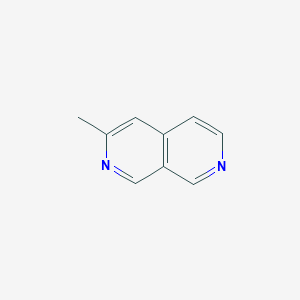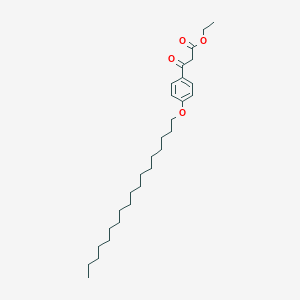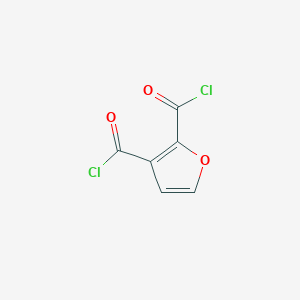
Isopropyl 3-amino-3-phenylpropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Isopropyl 3-amino-3-phenylpropanoate hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that helps to reduce the activity of neurons in the brain.
Biochemical and Physiological Effects
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its effects are well documented. However, it also has some limitations. It can be toxic in high doses, and its effects may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several future directions for the study of Isopropyl 3-amino-3-phenylpropanoate hydrochloride. One area of research is the development of new drugs based on this compound. Another area of research is the study of its effects on different types of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, Isopropyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound that has been extensively studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
Isopropyl 3-amino-3-phenylpropanoate hydrochloride can be synthesized using various methods. One of the most common methods involves the reaction of isopropyl 3-aminocrotonate with benzaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form Isopropyl 3-amino-3-phenylpropanoate hydrochloride.
Applications De Recherche Scientifique
Isopropyl 3-amino-3-phenylpropanoate hydrochloride has been used in scientific research for various purposes. It has been studied for its potential as an anticonvulsant, analgesic, and anti-inflammatory agent. It has also been used in the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
100369-82-2 |
|---|---|
Nom du produit |
Isopropyl 3-amino-3-phenylpropanoate hydrochloride |
Formule moléculaire |
C12H18ClNO2 |
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
propan-2-yl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10;/h3-7,9,11H,8,13H2,1-2H3;1H |
Clé InChI |
IKISDTYQDRRPAM-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
SMILES canonique |
CC(C)OC(=O)CC(C1=CC=CC=C1)[NH3+].[Cl-] |
Synonymes |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



